molecular formula C22H24N6O4 B13425827 Palbociclib N-Acetic Acid

Palbociclib N-Acetic Acid

Cat. No.: B13425827
M. Wt: 436.5 g/mol
InChI Key: YIWNPHRTSDVRNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palbociclib N-Acetic Acid can be synthesized through a series of chemical reactions starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthetic route involves nucleophilic substitution, bromination, and cyclopentylamine substitution, followed by a Heck reaction, oxidation, and cross-coupling reactions . The process is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scalable synthetic routes that use readily available raw materials and reagents. The process is designed to be economically viable and environmentally friendly, with steps such as nucleophilic substitution, bromination, and cyclopentylamine substitution being optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Palbociclib N-Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, bromine, cyclopentylamine, and acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates include brominated and cyclopentylamine-substituted pyrimidines .

Scientific Research Applications

Palbociclib N-Acetic Acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Palbociclib N-Acetic Acid include:

Uniqueness

This compound is unique in its high selectivity for CDK4/6 and its ability to induce prolonged cell cycle arrest and senescence. This makes it particularly effective in treating cancers that are dependent on these kinases for growth .

Properties

Molecular Formula

C22H24N6O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]amino]acetic acid

InChI

InChI=1S/C22H24N6O4/c1-12-16-10-25-22(26-17-8-7-14(9-24-17)23-11-18(30)31)27-20(16)28(15-5-3-4-6-15)21(32)19(12)13(2)29/h7-10,15,23H,3-6,11H2,1-2H3,(H,30,31)(H,24,25,26,27)

InChI Key

YIWNPHRTSDVRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCC(=O)O)C4CCCC4)C(=O)C

Origin of Product

United States

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